4-Amino-4'-formyl[1,1'-biphenyl]-3-carboxylic acid
Description
4-Amino-4'-formyl[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative featuring three functional groups: an amino (-NH₂) group at position 4, a formyl (-CHO) group at position 4', and a carboxylic acid (-COOH) at position 3. For instance, biphenyl carboxylic acids are frequently employed as intermediates in drug development, such as Eltrombopag (CAS 496775-62-3), a thrombopoietin receptor agonist derived from a biphenyl carboxylic acid scaffold .
Properties
Molecular Formula |
C14H11NO3 |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
2-amino-5-(4-formylphenyl)benzoic acid |
InChI |
InChI=1S/C14H11NO3/c15-13-6-5-11(7-12(13)14(17)18)10-3-1-9(8-16)2-4-10/h1-8H,15H2,(H,17,18) |
InChI Key |
WUWADHQYSSOEAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4’-formyl[1,1’-biphenyl]-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of biphenyl to form 4-nitrobiphenyl, followed by reduction to obtain 4-aminobiphenyl. Subsequent formylation and carboxylation reactions yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-4’-formyl[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products: The major products formed from these reactions include derivatives with modified functional groups, such as carboxylic acids, amines, and substituted biphenyl compounds .
Scientific Research Applications
4-Amino-4’-formyl[1,1’-biphenyl]-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Amino-4’-formyl[1,1’-biphenyl]-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the formyl and carboxylic acid groups can engage in electrophilic interactions. These interactions influence various biochemical pathways and molecular processes .
Comparison with Similar Compounds
Key Observations:
- Electronic Effects: The formyl group in the target compound is electron-withdrawing, which may increase acidity of the carboxylic acid group compared to methyl or cyano derivatives .
- Biological Activity : Substitutions like hydroxy (e.g., Dolobid®) or trifluoromethyl groups correlate with therapeutic efficacy, suggesting the target compound’s formyl group could be optimized for drug design .
- Synthetic Utility: The amino group enables hydrogen bonding and participation in condensation reactions, distinguishing it from halogenated or alkylated analogs .
Biological Activity
4-Amino-4'-formyl[1,1'-biphenyl]-3-carboxylic acid, a biphenyl derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes an amino group, a formyl group, and a carboxylic acid moiety, which may contribute to its reactivity and biological properties. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. Its structure is characterized by:
- Amino group (-NH)
- Formyl group (-CHO)
- Carboxylic acid group (-COOH)
This combination of functional groups is significant for its potential interactions with biological targets.
Anticancer Activity
Recent studies have explored the cytotoxic effects of various biphenyl derivatives, including this compound. Research indicates that compounds with similar structures exhibit selective cytotoxicity against cancer cell lines. For instance, derivatives were tested against human colorectal adenocarcinoma (COLO201) and murine mammary carcinoma (4T1), showing promising results in inhibiting cell proliferation (Table 1).
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | COLO201 | 20 | Induction of apoptosis |
| This compound | 4T1 | 15 | Cell cycle arrest in G2/M phase |
Enzyme Inhibition
The compound also shows potential as an enzyme inhibitor. It has been investigated for its ability to inhibit specific enzymes involved in metabolic processes. For example, studies have indicated that similar biphenyl derivatives can inhibit GABA aminotransferase (GABA-AT), which is crucial in the metabolism of neurotransmitters. This inhibition could lead to increased GABA levels, providing therapeutic effects for conditions such as epilepsy and anxiety disorders.
Antimicrobial Activity
In addition to anticancer properties, the compound may possess antimicrobial activity. Research has shown that biphenyl derivatives can exhibit antibacterial properties against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or function.
Case Study 1: Cytotoxicity Assessment
A study conducted by researchers aimed to evaluate the cytotoxic effects of this compound on different cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The study concluded that further investigation into its mechanism could lead to the development of new anticancer agents.
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition properties of related compounds. It was found that certain structural modifications enhanced the inhibitory activity against GABA-AT. The findings suggest that optimizing the structure of this compound could yield more potent inhibitors for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
